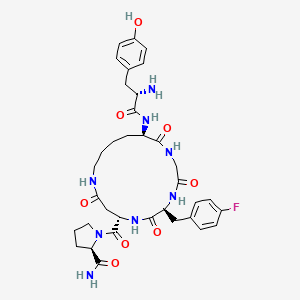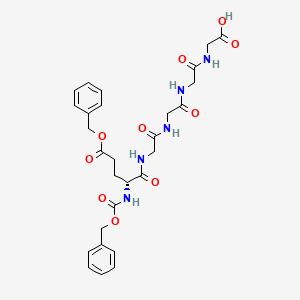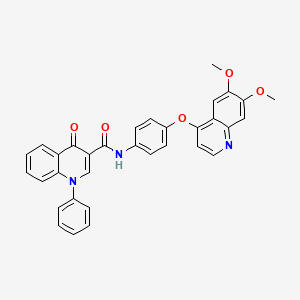
Carbonic anhydrase inhibitor 15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic anhydrase inhibitor 15 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase inhibitors have various therapeutic applications, including the treatment of glaucoma, epilepsy, and altitude sickness .
Vorbereitungsmethoden
The synthesis of carbonic anhydrase inhibitor 15 typically involves the reaction of a sulfonamide derivative with a suitable amine or other nucleophile under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like triethylamine . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Carbonic anhydrase inhibitor 15 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Carbonic anhydrase inhibitor 15 has a wide range of scientific research applications:
Wirkmechanismus
Carbonic anhydrase inhibitor 15 exerts its effects by binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. The compound typically binds to the zinc ion present in the enzyme’s active site, preventing the hydration of carbon dioxide. This inhibition disrupts the enzyme’s ability to regulate pH and ion transport, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Carbonic anhydrase inhibitor 15 can be compared with other similar compounds, such as acetazolamide, methazolamide, and dorzolamide. While all these compounds inhibit carbonic anhydrase enzymes, this compound may have unique properties, such as higher selectivity for specific isoforms or different pharmacokinetic profiles .
Similar Compounds
- Acetazolamide
- Methazolamide
- Dorzolamide
- Brinzolamide
Eigenschaften
Molekularformel |
C27H33N5O2S2 |
|---|---|
Molekulargewicht |
523.7 g/mol |
IUPAC-Name |
1-[[4-anilino-1-(2-phenylethyl)piperidin-4-yl]methyl]-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C27H33N5O2S2/c28-36(33,34)25-13-11-23(12-14-25)30-26(35)29-21-27(31-24-9-5-2-6-10-24)16-19-32(20-17-27)18-15-22-7-3-1-4-8-22/h1-14,31H,15-21H2,(H2,28,33,34)(H2,29,30,35) |
InChI-Schlüssel |
JTSHIZSHGRHMGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)NC3=CC=CC=C3)CCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)

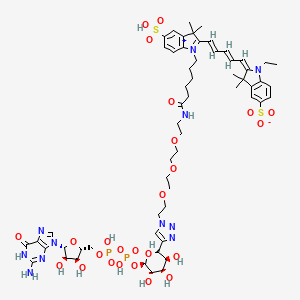
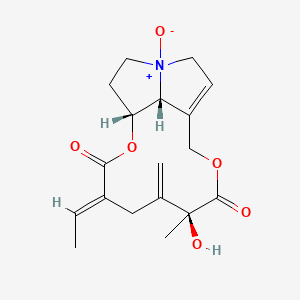
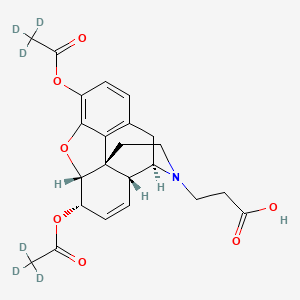
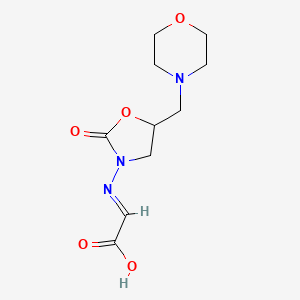

![(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)
![(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)
